molecular formula C10H9ClIN3 B10906708 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine

1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine

Cat. No.: B10906708
M. Wt: 333.55 g/mol
InChI Key: PQJGFHUMGXOLQK-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a 3-chlorobenzyl group and an iodine atom attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 3-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 3-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-4-bromo-1H-pyrazol-3-amine
  • 1-(3-chlorobenzyl)-4-chloro-1H-pyrazol-3-amine
  • 1-(3-chlorobenzyl)-4-fluoro-1H-pyrazol-3-amine

Uniqueness

1-(3-chlorobenzyl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the compound’s electronic properties are altered by the iodine atom, making it distinct from its bromo, chloro, and fluoro analogs.

Properties

Molecular Formula

C10H9ClIN3

Molecular Weight

333.55 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-iodopyrazol-3-amine

InChI

InChI=1S/C10H9ClIN3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)

InChI Key

PQJGFHUMGXOLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)I

Origin of Product

United States

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